molecular formula C12H11N3O2S B3837344 N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline

N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline

Cat. No.: B3837344
M. Wt: 261.30 g/mol
InChI Key: PUXNRLOUCVFMQG-JYRVWZFOSA-N
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Description

Properties

IUPAC Name

N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-9-6-7-18-12(9)8-13-14-10-4-2-3-5-11(10)15(16)17/h2-8,14H,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXNRLOUCVFMQG-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 2-nitroaniline. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, in an ethanol solvent. The mixture is stirred at room temperature for a specific duration, usually 1-2 hours, to allow the formation of the Schiff base linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group and Schiff base linkage allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methyl-2-thiophenyl)methylideneamino]-2-thiophenecarboxamide: Another thiophene derivative with similar structural features.

    N-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone: A compound with a similar Schiff base linkage but different heterocyclic ring system.

    2-((3-methylthiophen-2-yl)methylene)malononitrile: A related thiophene derivative with a different functional group.

Uniqueness

N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline is unique due to its combination of a nitro group and a Schiff base linkage, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]-2-nitroaniline

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